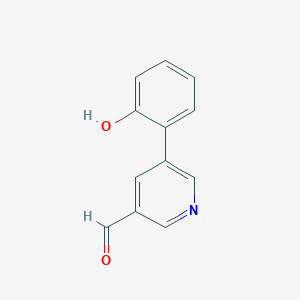
5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde: is an organic compound with the molecular formula C12H9NO2 It is a derivative of pyridine, featuring a hydroxyphenyl group at the 5-position and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and pyridine-3-carboxaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxybenzaldehyde and pyridine-3-carboxaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions in ethanol.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides or alkyl halides for esterification or etherification
Major Products:
Oxidation: 5-(2-Hydroxyphenyl)pyridine-3-carboxylic acid
Reduction: 5-(2-Hydroxyphenyl)pyridine-3-methanol
Substitution: Various esters or ethers depending on the substituents used
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology:
Biological Probes: The compound can be used as a building block for designing fluorescent probes or bioactive molecules for studying biological processes.
Medicine:
Drug Development: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxyphenyl)pyridine-3-carbaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Hydroxy Group: Can participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- Pyridine-2-carboxaldehyde (Picolinaldehyde)
- Pyridine-4-carboxaldehyde (Isonicotinaldehyde)
- 2-Hydroxybenzaldehyde (Salicylaldehyde)
Comparison:
- Pyridine-2-carboxaldehyde and Pyridine-4-carboxaldehyde: These compounds are isomers of pyridine-3-carboxaldehyde, differing in the position of the aldehyde group on the pyridine ring. They exhibit similar reactivity but may have different biological activities and applications.
- 2-Hydroxybenzaldehyde: This compound is structurally similar due to the presence of a hydroxy group and an aldehyde group on a benzene ring. it lacks the pyridine ring, which can significantly alter its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H9NO2 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
5-(2-hydroxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-8-9-5-10(7-13-6-9)11-3-1-2-4-12(11)15/h1-8,15H |
Clave InChI |
NVJAVPRGVZETHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


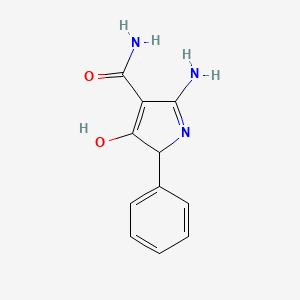
![2-[(2E)-5,6-dichloro-2-[[20-[(E)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13160103.png)
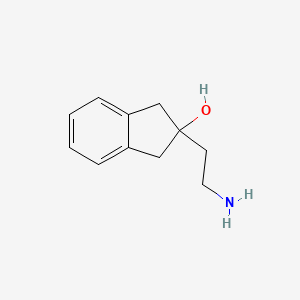
![3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13160114.png)
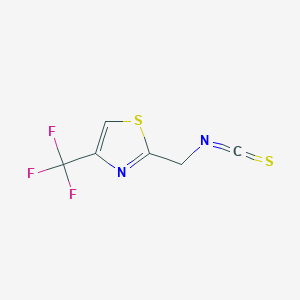
![Methyl 2-[4-(3-methylphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13160126.png)
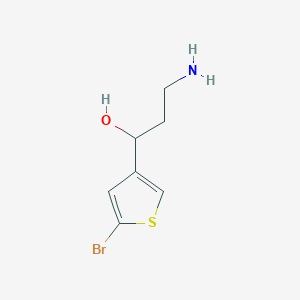

![2-[3-(Dimethylamino)azetidin-1-yl]acetic acid](/img/structure/B13160152.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)
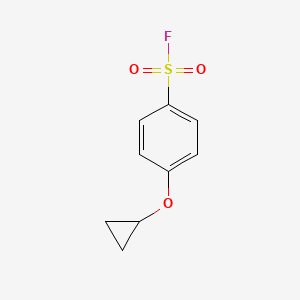
![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)


